tert-Butyl 4-[2-(hydrazinecarbonyl)-4-nitrophenyl]piperazine-1-carboxylate
Overview
Description
Tert-Butyl 4-[2-(hydrazinecarbonyl)-4-nitrophenyl]piperazine-1-carboxylate: is a chemical compound with the molecular formula C16H23N5O5 and a molecular weight of 365.39 g/mol. It is a solid compound with a melting point of 202-204°C
Mechanism of Action
Target of Action
It’s known that piperazine derivatives serve as useful building blocks in the synthesis of several novel organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities .
Mode of Action
The diverse biological activities of compounds containing piperazine rings can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring, thereby enhancing favorable interaction with macromolecules .
Biochemical Pathways
It’s known that piperazine derivatives can influence a variety of biochemical pathways due to their wide spectrum of biological activities .
Result of Action
It’s known that piperazine derivatives can exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-[2-(hydrazinecarbonyl)-4-nitrophenyl]piperazine-1-carboxylate typically involves the following steps:
Nitration: : The starting material, piperazine, is nitrated to introduce the nitro group at the 4-position of the phenyl ring.
Hydrazine Formation: : The nitro group is then converted to a hydrazine group through a reduction reaction.
Carbonylation: : The hydrazine group is further reacted to form the hydrazinecarbonyl group.
Tert-Butylation: : Finally, the compound is tert-butyloxycarbonylated (Boc-protected) to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the above synthetic routes, ensuring proper reaction conditions such as temperature, pressure, and the use of appropriate catalysts to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 4-[2-(hydrazinecarbonyl)-4-nitrophenyl]piperazine-1-carboxylate: can undergo various chemical reactions, including:
Oxidation: : The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: : The nitro group can be reduced to an amine group.
Substitution: : The compound can undergo nucleophilic substitution reactions at the piperazine ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: : Typical reducing agents include hydrogen gas (H2) and tin chloride (SnCl2).
Substitution: : Nucleophiles such as alkyl halides and amines can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Nitroso derivatives and nitrate esters.
Reduction: : Amines and hydrazines.
Substitution: : Alkylated or amino-substituted piperazines.
Scientific Research Applications
Tert-Butyl 4-[2-(hydrazinecarbonyl)-4-nitrophenyl]piperazine-1-carboxylate: has several applications in scientific research:
Chemistry: : It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : The compound can be used in the study of enzyme mechanisms and as a probe in biological assays.
Industry: : It can be used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Tert-Butyl 4-[2-(hydrazinecarbonyl)-4-nitrophenyl]piperazine-1-carboxylate: is unique due to its specific structural features, such as the presence of both nitro and hydrazinecarbonyl groups. Similar compounds include:
Tert-Butyl 2-(4-(pyridin-2-yl)benzyl)hydrazinecarboxylate
Tert-Butyl 4-{2-[4-(hydrazinecarbonyl)piperidin-1-yl]ethyl}piperazine-1-carboxylate
These compounds share similarities in their core structures but differ in their substituents and functional groups, leading to different chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 4-[2-(hydrazinecarbonyl)-4-nitrophenyl]piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O5/c1-16(2,3)26-15(23)20-8-6-19(7-9-20)13-5-4-11(21(24)25)10-12(13)14(22)18-17/h4-5,10H,6-9,17H2,1-3H3,(H,18,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKRYIYFFOVADO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901131766 | |
Record name | 1,1-Dimethylethyl 4-[2-(hydrazinylcarbonyl)-4-nitrophenyl]-1-piperazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901131766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1242267-89-5 | |
Record name | 1,1-Dimethylethyl 4-[2-(hydrazinylcarbonyl)-4-nitrophenyl]-1-piperazinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1242267-89-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 4-[2-(hydrazinylcarbonyl)-4-nitrophenyl]-1-piperazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901131766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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